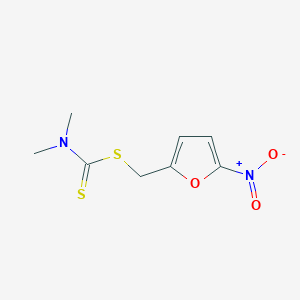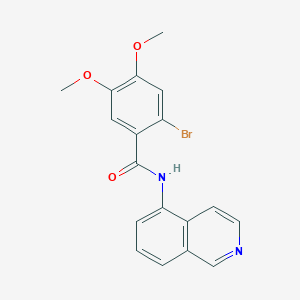
2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromine atom, an isoquinoline moiety, and two methoxy groups attached to a benzamide core. Its molecular formula is C18H15BrN2O3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide typically involves the following steps:
Coupling Reaction: The isoquinoline moiety is coupled with the brominated benzamide.
Methoxylation: The addition of methoxy groups to the benzamide core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-N-isobutylbenzamide: Similar structure but with an isobutyl group instead of the isoquinoline moiety.
2-Bromo-N-methylbenzamide: Features a methyl group instead of the isoquinoline moiety.
Uniqueness
2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide is unique due to its combination of a bromine atom, isoquinoline moiety, and methoxy groups
Eigenschaften
CAS-Nummer |
917596-84-0 |
|---|---|
Molekularformel |
C18H15BrN2O3 |
Molekulargewicht |
387.2 g/mol |
IUPAC-Name |
2-bromo-N-isoquinolin-5-yl-4,5-dimethoxybenzamide |
InChI |
InChI=1S/C18H15BrN2O3/c1-23-16-8-13(14(19)9-17(16)24-2)18(22)21-15-5-3-4-11-10-20-7-6-12(11)15/h3-10H,1-2H3,(H,21,22) |
InChI-Schlüssel |
BOPKDZXIAAIEGM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


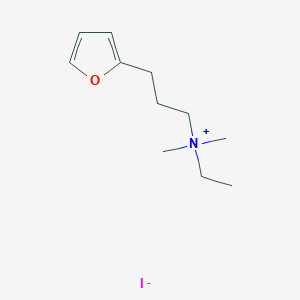
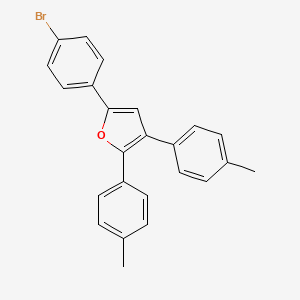
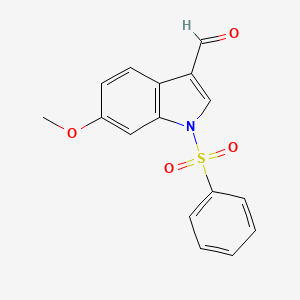

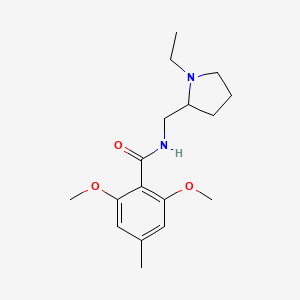
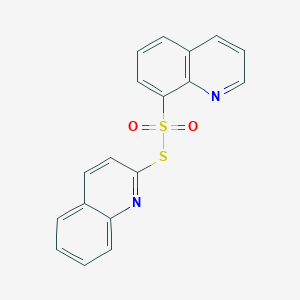


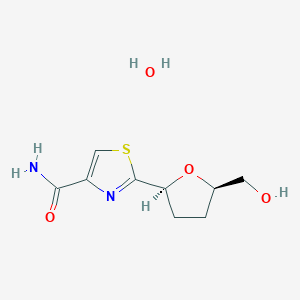
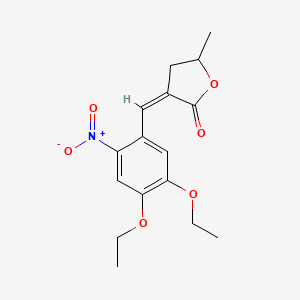
![Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-](/img/structure/B12903083.png)
![8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine](/img/structure/B12903087.png)
![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)
